molecular formula C20H22N4O B2957431 1-(naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1286727-62-5

1-(naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B2957431
CAS No.: 1286727-62-5
M. Wt: 334.423
InChI Key: PLKBVPPHSALCJG-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a complex organic compound that features a naphthalene ring, a pyrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Naphthalene-1-carbonyl Chloride: This can be achieved by reacting naphthalene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The naphthalene-1-carbonyl chloride is then reacted with 4-(2-aminoethyl)piperazine in the presence of a base such as triethylamine (Et₃N) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalene-1-carbonyl)-4-(2-phenylethyl)piperazine: Similar structure but with a phenyl group instead of a pyrazole ring.

    1-(Naphthalene-1-carbonyl)-4-(2-methylpiperazin-1-yl)ethyl]piperazine: Similar structure but with a methyl group on the piperazine ring.

Uniqueness

1-(Naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is unique due to the presence of the pyrazole ring, which can impart specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

naphthalen-1-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(19-8-3-6-17-5-1-2-7-18(17)19)23-14-11-22(12-15-23)13-16-24-10-4-9-21-24/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKBVPPHSALCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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